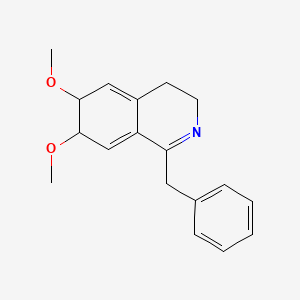1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline
CAS No.: 918665-59-5
Cat. No.: VC15898340
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918665-59-5 |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 1-benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C18H21NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12,17-18H,8-10H2,1-2H3 |
| Standard InChI Key | AFJPEQQTYICIGA-UHFFFAOYSA-N |
| Canonical SMILES | COC1C=C2CCN=C(C2=CC1OC)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a tetrahydroisoquinoline backbone, where positions 3, 4, 6, and 7 are saturated, reducing aromaticity and influencing conformational flexibility. The benzyl group at position 1 introduces a hydrophobic aromatic moiety, while the methoxy groups at positions 6 and 7 contribute to electron-donating effects and steric bulk. This substitution pattern is critical for interactions with biological targets, as seen in related β-adrenoceptor ligands .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 918665-59-5 | |
| Molecular Formula | ||
| Molecular Weight | 283.365 g/mol | |
| Melting Point | 85–87°C | |
| Density | 1.117 g/cm³ |
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 1-benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline typically involves:
-
Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with aldehydes to form the tetrahydroisoquinoline core .
-
Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination .
-
Methoxy Group Installation: Methylation of phenolic hydroxyl groups using dimethyl sulfate or methyl iodide .
Example Reaction Scheme:
Structural Analogues
Modifications to the core structure yield derivatives with varied pharmacological profiles:
-
Carboxamide Derivatives: Substitution at position 3 with a carboxamide group enhances hydrogen-bonding potential, as seen in -benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PubChem CID: 5302342) .
-
Ester Derivatives: Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 82586-59-2) demonstrates the impact of ester functionalities on solubility and bioavailability .
Pharmacological Research and Applications
β-Adrenoceptor Affinity
1-Benzyl-tetrahydroisoquinoline derivatives exhibit notable affinity for β-adrenoceptor subtypes. In a seminal study, 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols demonstrated full agonist activity at β₁-, β₂-, and β₃-adrenoceptors, with potency comparable to the reference compound TMQ (trimetoquinol) . While the dimethoxy variant lacks hydroxyl groups for direct receptor interaction, its hydrophobic profile may enhance membrane permeability, making it a valuable scaffold for prodrug development.
Alkaloid Analogues
The compound shares structural homology with tetrahydropapaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), a benzylisoquinoline alkaloid with vasodilatory properties . This similarity suggests potential applications in cardiovascular research, though specific studies on 1-benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline remain limited.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume